3,7,11,15-Tetramethyl-2-hexadecene
CAS No.: 2437-93-6
Cat. No.: VC16991892
Molecular Formula: C20H40
Molecular Weight: 280.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2437-93-6 |
|---|---|
| Molecular Formula | C20H40 |
| Molecular Weight | 280.5 g/mol |
| IUPAC Name | (E)-3,7,11,15-tetramethylhexadec-2-ene |
| Standard InChI | InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,8-16H2,1-6H3/b18-7+ |
| Standard InChI Key | XZJQZWIDAHFTHV-CNHKJKLMSA-N |
| Isomeric SMILES | C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C |
| Canonical SMILES | CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Introduction
3,7,11,15-Tetramethyl-2-hexadecene is a hydrocarbon compound with the molecular formula C20H40. It is a branched alkene, featuring four methyl groups attached to a hexadecene backbone. This compound is known for its structural similarity to phytene, a component derived from chlorophyll. The compound's structure and properties make it an interesting subject for study in organic chemistry and related fields.
Stereoisomers
The compound has several stereoisomers, including the (2E,7R,11R) configuration, which is specifically noted for its defined stereochemistry . These isomers can exhibit different physical and chemical properties, such as boiling points and solubility, due to their structural variations.
Synthesis Methods
The synthesis of 3,7,11,15-Tetramethyl-2-hexadecene typically involves the manipulation of phytol or related compounds. Phytol, an acyclic diterpene alcohol, can be converted into various derivatives, including alkenes like 3,7,11,15-Tetramethyl-2-hexadecene, through dehydration reactions or other chemical transformations .
Applications
While specific applications for 3,7,11,15-Tetramethyl-2-hexadecene are not extensively documented, compounds with similar structures are used in the production of vitamins and other pharmaceuticals. The compound's structural similarity to phytene suggests potential uses in fields related to chlorophyll derivatives.
Analytical Techniques
Gas chromatography (GC) is a common analytical technique used to separate and identify hydrocarbons like 3,7,11,15-Tetramethyl-2-hexadecene. GC can provide information on the compound's retention index, which helps in its identification and quantification .
Biological Relevance
Although direct biological relevance of 3,7,11,15-Tetramethyl-2-hexadecene is not well-documented, related compounds like phytol have shown potential in medicinal applications, including anti-schistosomal properties and sedative effects .
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 3,7,11,15-Tetramethyl-2-hexadecene | C20H40 | 280.5 g/mol | 14237-73-1 |
| Phytol (3,7,11,15-Tetramethyl-2-hexadecen-1-ol) | C20H40O | 296.5 g/mol | 7541-49-3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume